molecular formula C19H22N2O5S B11231054 N-(4-methoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(4-methoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11231054
M. Wt: 390.5 g/mol
InChI Key: VFCYTGJFFRQIGL-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-(4-METHOXYPHENYL)-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazepine ring, a methanesulfonyl group, and a methoxyphenyl group

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H22N2O5S/c1-13-4-9-17-16(12-13)21(27(3,23)24)11-10-18(26-17)19(22)20-14-5-7-15(25-2)8-6-14/h4-9,12,18H,10-11H2,1-3H3,(H,20,22)

InChI Key

VFCYTGJFFRQIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-(4-METHOXYPHENYL)-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Methanesulfonyl Group: This step often involves the use of methanesulfonyl chloride in the presence of a base.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction.

    Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic route while ensuring the reaction conditions are optimized for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-N-(4-METHOXYPHENYL)-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-METHANESULFONYL-N-(4-METHOXYPHENYL)-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-(4-METHOXYPHENYL)-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-FLUORO-5-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]ANILINE: Shares the methanesulfonyl and methoxyphenyl groups but differs in the core structure.

    5-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-N-METHYL-4-(PIPERIDIN-3-YL)PYRIMIDIN-2-AMINE: Contains similar functional groups but has a different ring system.

Uniqueness

What sets 5-METHANESULFONYL-N-(4-METHOXYPHENYL)-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE apart is its unique benzoxazepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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